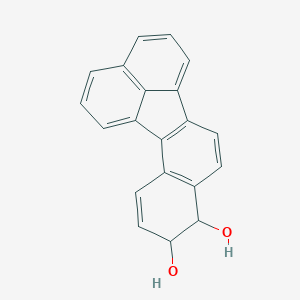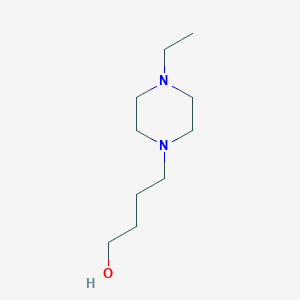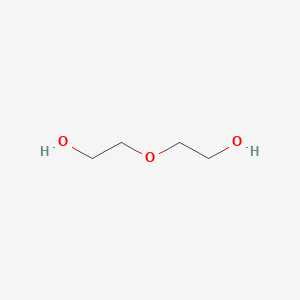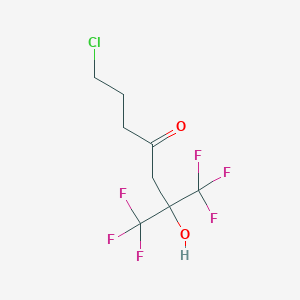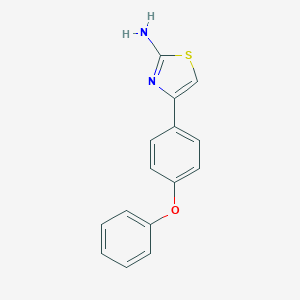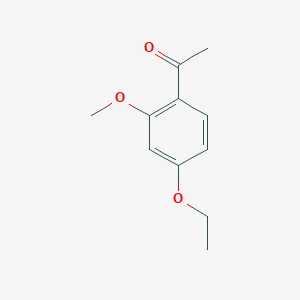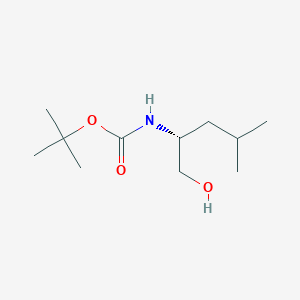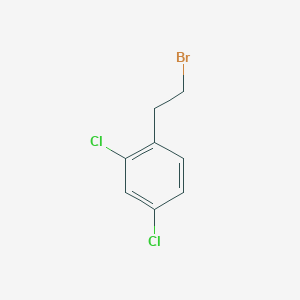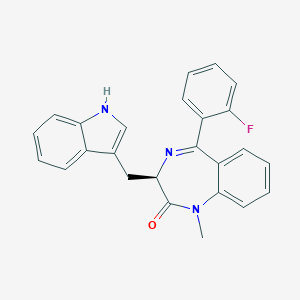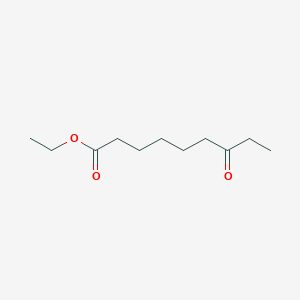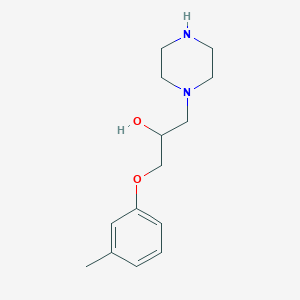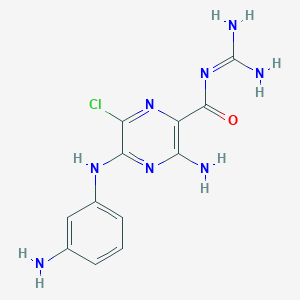
5-N-(3-Aminophenyl)amiloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-(3-Aminophenyl)amiloride (APA) is a potent inhibitor of the Na+/H+ exchanger (NHE) and has been extensively studied in scientific research. It is a derivative of amiloride, a diuretic drug used to treat high blood pressure and congestive heart failure. APA has been shown to have a wide range of applications in various fields of research, including cancer, cardiovascular diseases, and neuroscience.
Mechanism Of Action
5-N-(3-Aminophenyl)amiloride inhibits NHE activity by binding to the extracellular domain of the protein, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This results in the inhibition of intracellular acidification and cell volume regulation.
Biochemical And Physiological Effects
5-N-(3-Aminophenyl)amiloride has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-N-(3-Aminophenyl)amiloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In cardiac myocytes, 5-N-(3-Aminophenyl)amiloride has been shown to improve contractility and reduce ischemia-reperfusion injury. In neurons, 5-N-(3-Aminophenyl)amiloride has been shown to protect against excitotoxicity and improve cognitive function.
Advantages And Limitations For Lab Experiments
5-N-(3-Aminophenyl)amiloride has several advantages as a research tool, including its high potency and specificity for NHE inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 5-N-(3-Aminophenyl)amiloride. One area of interest is the development of novel 5-N-(3-Aminophenyl)amiloride derivatives with improved potency and selectivity for NHE inhibition. Another area of interest is the investigation of the role of NHE in various diseases and the potential therapeutic applications of 5-N-(3-Aminophenyl)amiloride and other NHE inhibitors. Additionally, the development of new methods for the targeted delivery of 5-N-(3-Aminophenyl)amiloride to specific cell types could open up new avenues for research and therapeutic applications.
Synthesis Methods
The synthesis of 5-N-(3-Aminophenyl)amiloride involves the reaction of 3-nitroaniline with amiloride, followed by reduction with hydrogen gas over a palladium catalyst. The resulting 5-N-(3-Aminophenyl)amiloride is then purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
5-N-(3-Aminophenyl)amiloride has been extensively studied in scientific research due to its potent inhibitory effects on NHE. NHE is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. Dysregulation of NHE has been implicated in various diseases, including cancer and cardiovascular diseases. 5-N-(3-Aminophenyl)amiloride has been shown to inhibit NHE activity in various cell types, including cancer cells, cardiac myocytes, and neurons.
properties
CAS RN |
108414-87-5 |
|---|---|
Product Name |
5-N-(3-Aminophenyl)amiloride |
Molecular Formula |
C12H13ClN8O |
Molecular Weight |
320.74 g/mol |
IUPAC Name |
3-amino-5-(3-aminoanilino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN8O/c13-8-10(18-6-3-1-2-5(14)4-6)20-9(15)7(19-8)11(22)21-12(16)17/h1-4H,14H2,(H3,15,18,20)(H4,16,17,21,22) |
InChI Key |
DMGLDYFGHJWMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |
Other CAS RN |
108414-87-5 |
synonyms |
5-APA 5-N-(3-aminophenyl)amiloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



